molecular formula C18H21N3O3 B501613 1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine CAS No. 369400-61-3

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B501613
CAS RN: 369400-61-3
M. Wt: 327.4g/mol
InChI Key: KCLSMEKOKXDQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine, also known as R-1498, is a compound that has been extensively studied for its potential applications in the field of neuroscience. It is a selective antagonist of the 5-HT1D receptor, which is involved in the regulation of neurotransmitter release and the modulation of pain perception.

Mechanism of Action

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine acts as a selective antagonist of the 5-HT1D receptor, which is involved in the regulation of neurotransmitter release and the modulation of pain perception. By blocking the activity of this receptor, this compound can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, pain perception, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, pain perception, and other physiological processes. This compound has also been shown to have potential anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has a number of advantages and limitations for lab experiments. One of the advantages is that it is a selective antagonist of the 5-HT1D receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is that it has relatively low potency, which may make it less useful for certain types of experiments.

Future Directions

There are a number of future directions for research on 1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine. One area of research could be to investigate the potential applications of this compound in the treatment of migraines, depression, and anxiety disorders. Another area of research could be to investigate the potential anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory diseases. Additionally, further research could be conducted to investigate the potential of this compound as a tool for studying the role of the 5-HT1D receptor in various physiological processes.

Synthesis Methods

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-pyridinylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of the synthesis method is typically around 50%.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a selective antagonist of the 5-HT1D receptor, which is involved in the regulation of neurotransmitter release and the modulation of pain perception. This compound has been shown to have potential applications in the treatment of migraines, depression, and anxiety disorders.

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-11-14(12-16(13-15)24-2)18(22)21-9-7-20(8-10-21)17-5-3-4-6-19-17/h3-6,11-13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLSMEKOKXDQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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